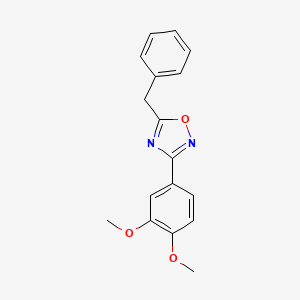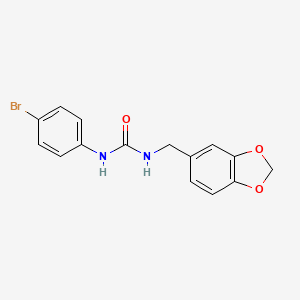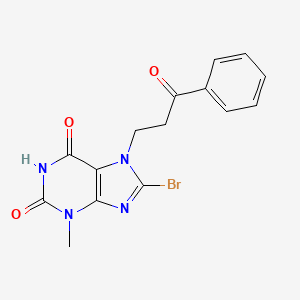
2-hydroxy-N'-(2,2,5,9-tetramethyl-3,4,8-decatrien-1-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzohydrazide compounds and their derivatives have been extensively studied due to their diverse chemical properties and biological activities. They serve as key intermediates in the synthesis of various heterocyclic compounds and are known for their applications in coordination chemistry as ligands.
Synthesis Analysis
Benzohydrazides are typically synthesized through the reaction of hydrazides with aldehydes or ketones, forming a hydrazone bond. For instance, the synthesis of similar compounds involves refluxing the parent hydrazide with the corresponding carbonyl compound in ethanol, leading to the formation of the hydrazone derivative through a condensation reaction (Asegbeloyin et al., 2014).
Molecular Structure Analysis
The molecular structure of benzohydrazide derivatives is characterized by the presence of a hydrazone moiety, which imparts rigidity and planarity to the molecule, affecting its electronic properties and reactivity. X-ray crystallography often reveals that these compounds crystallize in various forms and exhibit intramolecular hydrogen bonding, contributing to their stability (Lei et al., 2011).
Chemical Reactions and Properties
Benzohydrazides are versatile in chemical reactions, participating in cyclization, oxidation, and complexation reactions. They act as ligands in complexation with various metals, forming stable chelates with potential biological and catalytic applications (El-Tabl et al., 2015).
Physical Properties Analysis
The physical properties of benzohydrazide derivatives, such as melting points, solubility, and crystal structures, vary significantly depending on the substituent groups attached to the core structure. These properties influence their practical applications and handling (Santosa et al., 2019).
Chemical Properties Analysis
The chemical behavior of benzohydrazides is influenced by the nature of the substituents on the benzene ring and the hydrazone functionality. They exhibit varied reactivity towards nucleophiles and electrophiles, and their acidity can be modified by substituents, impacting their hydrogen bonding capacity and overall reactivity (Nguyen et al., 2019).
Wissenschaftliche Forschungsanwendungen
Hydrogen Bonding and Molecular Structure
Research on similar compounds, such as N′-(5-Bromo-2-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide dihydrate, highlights the importance of hydrogen bonding in determining molecular structure. These compounds crystallize as hydrogen-bonded sheets, where intramolecular hydrogen bonds play a critical role in the stabilization of their molecular configuration. This knowledge is essential for understanding the chemical behavior and potential applications of benzohydrazide derivatives in materials science and crystallography (Abeer A. Alhadi et al., 2008).
Anticancer Activity
Benzohydrazide derivatives have been investigated for their anticancer activity. For instance, metal(II) complexes derived from similar hydrazides showed potent cytotoxic effects against human liver cancer HepG2 cell lines. This suggests that benzohydrazide compounds, through their metal complexes, could have significant therapeutic potential in cancer treatment (A. El-Tabl et al., 2015).
Catalytic and Antibacterial Activities
Compounds like E-4-(3-cyano-4,6-dimethylpyridin-2-ylamino)-N′-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide and their metal complexes have shown not only catalytic activity but also significant DNA binding, antibacterial, and antifungal properties. These findings open avenues for the application of benzohydrazide derivatives in biocatalysis, pharmaceuticals, and as potential antimicrobial agents (O. El‐Gammal et al., 2021).
Corrosion Inhibition
Hydroxy phenyl hydrazides, similar to the compound of interest, have been synthesized and shown to be effective corrosion inhibitors. This suggests potential applications in protecting materials against corrosion, particularly in acidic environments, which is crucial for the chemical and manufacturing industries (A. Singh et al., 2021).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of heterocyclic compounds starting from 2-hydroxy benzohydrazide have been explored. These studies contribute to the development of new therapeutic agents by revealing the biological activity and potential applications of benzohydrazide derivatives in medicinal chemistry (E. M. Sarshira et al., 2016).
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds are toxic or corrosive, while others are flammable or reactive . Without specific information on this compound, it’s not possible to provide details on its safety and hazards.
Zukünftige Richtungen
Eigenschaften
InChI |
InChI=1S/C21H28N2O2/c1-16(2)9-8-10-17(3)13-14-21(4,5)15-22-23-20(25)18-11-6-7-12-19(18)24/h6-7,9,11-12,14-15,24H,8,10H2,1-5H3,(H,23,25)/b22-15+ |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPBHRBZPDVVZAD-PXLXIMEGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=C=CC(C)(C)C=NNC(=O)C1=CC=CC=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(=C=CC(C)(C)/C=N/NC(=O)C1=CC=CC=C1O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N'-[(1E)-2,2,5,9-tetramethyldeca-3,4,8-trien-1-ylidene]benzohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5566627.png)
![(1S*,5R*)-3-(4-morpholinylcarbonyl)-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5566650.png)
![2,2-dimethyl-N-{4-[(2-pyridinylamino)sulfonyl]phenyl}propanamide](/img/structure/B5566651.png)
![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566654.png)
![(1R*,3S*)-N-(2,4-dichlorophenyl)-1,3-dihydroxy-7-azaspiro[3.5]nonane-7-carboxamide](/img/structure/B5566658.png)


![3-imino-4-methyl-3H-[1,3]thiazino[4,3-b][1,3]benzothiazole-1-thione](/img/structure/B5566691.png)
![3-(4-chloro-1H-pyrazol-1-yl)-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)propanamide hydrochloride](/img/structure/B5566715.png)
![N'-[2-(4-methylphenoxy)acetyl]-2-furohydrazide](/img/structure/B5566719.png)
![2-ethoxy-4-[(hydroxyimino)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5566720.png)
![6-(4-biphenylyloxy)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5566725.png)
![2-chloro-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5566729.png)
